molecular formula C6H14ClN B11822093 Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)-

Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)-

Cat. No.: B11822093
M. Wt: 135.63 g/mol
InChI Key: UEWUQJCETUWGDX-QFWZMSBNSA-N
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Description

Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is a chemical compound with the molecular formula C6H13NHCl It is a derivative of cyclopentanamine, where a methyl group is attached to the second carbon of the cyclopentane ring, and the compound exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, 2-methyl-.

    Reductive Amination: The cyclopentanone, 2-methyl- undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound without the methyl group.

    Cyclopentanone, 2-methyl-: The ketone precursor used in the synthesis.

    Cyclopentylamine: A similar compound with a different substitution pattern.

Uniqueness

Cyclopentanamine, 2-methyl-, hydrochloride, (1R-cis)- is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(1R)-2-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5?,6-;/m1./s1

InChI Key

UEWUQJCETUWGDX-QFWZMSBNSA-N

Isomeric SMILES

CC1CCC[C@H]1N.Cl

Canonical SMILES

CC1CCCC1N.Cl

Origin of Product

United States

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